N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a benzothiazole core substituted with methyl groups at positions 5 and 7, a phenyl-acetamide backbone, and a pyridin-3-ylmethyl moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its electron-deficient aromatic system, which facilitates π-π stacking and hydrogen-bonding interactions . The pyridine group enhances solubility in polar solvents and may participate in coordination chemistry or hydrogen bonding, while the acetamide linker provides conformational flexibility.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-11-17(2)22-20(12-16)25-23(28-22)26(15-19-9-6-10-24-14-19)21(27)13-18-7-4-3-5-8-18/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOASYOHOMPJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: This multicomponent reaction involves the condensation of urea, an aldehyde, and a β-keto ester to form the benzothiazole core.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
1. Antibacterial Activity
- Similar compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
2. Anticancer Properties
- Thiadiazole derivatives related to this compound have displayed antiproliferative activity against various cancer cell lines. Notably, studies have reported IC50 values in the low micromolar range against lung carcinoma (A549) and breast cancer cell lines (T47D) .
3. Antiviral and Antimalarial Activities
- Some derivatives exhibit antiviral properties and have been tested against Plasmodium falciparum, indicating potential use in treating malaria .
The following table summarizes the biological activities of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide compared to related compounds:
| Activity Type | Related Compound | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antibacterial | Benzothiazole Derivative | 0.03 μg/mL | |
| Anticancer (A549) | Thiadiazole Derivative | Low micromolar range | |
| Antiviral | Thiadiazole Derivative | Effective against P. falciparum |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
Study on Antibacterial Activity
- A study evaluated the antibacterial properties against multiple pathogens using disc diffusion methods, finding significant inhibition zones for the compound compared to control antibiotics.
Study on Anticancer Effects
- Research focused on the effects of the compound on breast cancer cell lines (MCF-7), indicating a dose-dependent response where higher concentrations led to increased cell death and reduced proliferation rates.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Molecular docking studies have shown that the compound interacts with key residues in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural uniqueness lies in its hybrid benzothiazole-pyridine-acetamide architecture. Key analogues for comparison include:
Key Observations :
- The target compound’s benzothiazole and pyridine groups increase molecular weight and hydrogen-bond acceptor capacity compared to simpler acetamides like 5b. This likely reduces aqueous solubility but enhances binding specificity in hydrophobic pockets .
Hydrogen Bonding and Crystallinity
The target compound’s hydrogen-bonding profile (2 donors, 5 acceptors) suggests a propensity for forming complex crystal packing motifs. Graph set analysis predicts intermolecular N–H···N (benzothiazole-pyridine) and C–H···O (amide) interactions, which may stabilize its solid-state structure. In contrast, compound 5b lacks heteroaromatic rings, resulting in weaker C–H···O-dominated packing and lower melting points.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological properties. Its molecular formula is with a molecular weight of approximately 387.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Alkylation : Methyl groups are introduced via alkylation using methylating agents in the presence of bases.
- Coupling with Pyridine and Phenyl Groups : The final steps involve the coupling of the benzothiazole core with phenyl and pyridine moieties to form the complete structure.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties:
- Antibacterial Activity : Studies have shown that related compounds possess potent activity against various strains of bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways involved in proliferation.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Molecular Docking Studies : In silico analyses have demonstrated favorable binding interactions with target sites such as DNA gyrase and MurD enzyme, which are crucial for bacterial survival .
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Antibacterial Properties : A series of benzothiazole derivatives were synthesized and tested for their antibacterial efficacy against Mycobacterium tuberculosis. Among them, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM .
- Antifungal Activity Evaluation : Compounds structurally related to this compound showed promising antifungal activity against Candida species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
